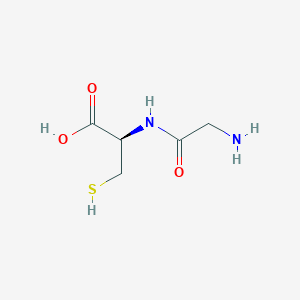

Gly-Cys

Description

Properties

IUPAC Name |

(2R)-2-[(2-aminoacetyl)amino]-3-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3S/c6-1-4(8)7-3(2-11)5(9)10/h3,11H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBYPDKTAJXHNI-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)NC(=O)CN)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)NC(=O)CN)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428632 | |

| Record name | glycylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57281-78-4 | |

| Record name | Glycyl-L-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57281-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | glycylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Gly-Cys dipeptide chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Glycyl-L-cysteine (Gly-Cys) is a molecule of significant interest in biochemical and pharmaceutical research. Comprising the amino acids glycine (B1666218) and L-cysteine, its structure is notable for the presence of a reactive thiol group contributed by the cysteine residue. This functional group endows this compound with potent antioxidant properties and the ability to chelate metals, making it a subject of investigation for its therapeutic potential and its role in cellular metabolism. This guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis methodologies, and biological activities of the this compound dipeptide.

Chemical Structure and Identification

This compound is a dipeptide formed through a peptide bond between the carboxyl group of glycine and the amino group of L-cysteine.[1] The presence of the cysteine residue introduces a sulfhydryl (thiol) group, which is central to its chemical reactivity and biological function.

Key Identifiers:

-

IUPAC Name: (2R)-2-[(2-aminoacetyl)amino]-3-sulfanylpropanoic acid[1]

-

Molecular Formula: C₅H₁₀N₂O₃S[1]

-

Canonical SMILES: C(--INVALID-LINK--NC(=O)CN)S[1]

-

InChI Key: MFBYPDKTAJXHNI-VKHMYHEASA-N[1]

-

CAS Number: 57281-78-4[2]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. A summary of these properties is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 178.21 g/mol | [1][2] |

| pKa Values (Estimated) | pKa1 (α-COOH): ~3.1pKa2 (α-NH₃⁺): ~8.3pKa3 (Thiol): ~8.5 | |

| Isoelectric Point (pI) (Estimated) | ~5.7 | |

| Solubility | Soluble in water. |

Note on Solubility: While specific quantitative solubility data is not available, the presence of polar functional groups (amino, carboxyl, and thiol) suggests good solubility in aqueous solutions.

Synthesis of this compound Dipeptide

The synthesis of this compound can be achieved through both solid-phase and solution-phase peptide synthesis methodologies. Both approaches require the use of protecting groups to prevent unwanted side reactions.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is a widely used method for synthesizing peptides. The general workflow involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Experimental Protocol: Fmoc-based SPPS of this compound

This protocol is a representative example and may require optimization based on specific laboratory conditions and desired purity.

-

Resin Preparation: Start with a suitable resin, such as a Rink Amide resin for a C-terminal amide or a 2-chlorotrityl chloride resin for a C-terminal carboxylic acid. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

-

First Amino Acid Coupling (Cysteine):

-

The first amino acid to be coupled is Fmoc-Cys(Trt)-OH, where the N-terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and the thiol side chain is protected by a trityl (Trt) group.

-

Activate the carboxyl group of Fmoc-Cys(Trt)-OH using a coupling agent such as HBTU/DIEA (Hexafluorophosphate Benzotriazole Tetramethyl Uronium / N,N-Diisopropylethylamine) in DMF.

-

Add the activated amino acid to the resin and allow the coupling reaction to proceed.

-

-

Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the coupled cysteine using a solution of 20% piperidine (B6355638) in DMF.

-

Second Amino Acid Coupling (Glycine):

-

Couple Fmoc-Gly-OH to the deprotected N-terminus of the resin-bound cysteine using a similar activation and coupling procedure as in step 2.

-

-

Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal glycine with 20% piperidine in DMF.

-

Cleavage and Deprotection: Cleave the dipeptide from the resin and simultaneously remove the Trt side-chain protecting group using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers such as triisopropylsilane (B1312306) (TIS) and water (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v/v).

-

Purification: Purify the crude this compound dipeptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product using techniques such as mass spectrometry and analytical HPLC.

Solution-Phase Synthesis

Solution-phase synthesis involves carrying out the reactions in a homogeneous solvent system. This method requires purification after each step to remove excess reagents and byproducts.

Experimental Protocol: Boc-based Solution-Phase Synthesis of this compound

-

Protection of Amino Acids:

-

Protect the N-terminus of glycine with a tert-butyloxycarbonyl (Boc) group to form Boc-Gly-OH.

-

Protect the C-terminus of cysteine as a methyl or benzyl (B1604629) ester (e.g., H-Cys(Trt)-OMe) and the thiol group with a trityl (Trt) group.

-

-

Peptide Bond Formation:

-

Activate the carboxyl group of Boc-Gly-OH using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt).

-

React the activated Boc-Gly-OH with H-Cys(Trt)-OMe in a suitable organic solvent (e.g., dichloromethane (B109758) or DMF).

-

-

Purification of Protected Dipeptide: Purify the resulting Boc-Gly-Cys(Trt)-OMe by extraction and/or chromatography.

-

Deprotection:

-

Remove the Boc group using a mild acid such as trifluoroacetic acid (TFA).

-

Remove the ester and Trt protecting groups via saponification (for methyl/ethyl esters) or catalytic hydrogenolysis (for benzyl esters) and acidolysis for the Trt group.

-

-

Final Purification: Purify the final this compound dipeptide using techniques like recrystallization or chromatography.

Biological Activities and Applications

The biological significance of this compound is primarily attributed to the nucleophilic and reducing properties of its cysteine thiol group.

Antioxidant Properties

This compound is recognized as a potent antioxidant. The thiol group can directly scavenge a variety of reactive oxygen species (ROS), thereby protecting cells from oxidative damage. The mechanism involves the donation of a hydrogen atom from the sulfhydryl group to a free radical, neutralizing it. In this process, the this compound molecule itself becomes a thiyl radical, which can then react with another thiyl radical to form a stable disulfide-bonded dimer (this compound-S-S-Cys-Gly).

Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant activity of this compound can be quantified using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

-

Reagent Preparation:

-

Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol).

-

Prepare a series of dilutions of the this compound dipeptide in the same solvent.

-

A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.

-

-

Assay Procedure:

-

In a microplate or cuvettes, mix a defined volume of the DPPH solution with each dilution of the this compound sample, positive control, and a solvent blank.

-

Incubate the mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

-

-

Measurement: Measure the absorbance of each solution at the characteristic wavelength of DPPH (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

% Scavenging = [(A_blank - A_sample) / A_blank] * 100

-

Where A_blank is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the this compound sample.

-

-

Data Analysis: The results can be used to determine the IC₅₀ value, which is the concentration of the dipeptide required to scavenge 50% of the DPPH radicals.

Metal Chelation

The thiol group of the cysteine residue in this compound can also act as a chelating agent for various metal ions. This property is significant in the context of detoxification of heavy metals and regulating the bioavailability of essential metal ions.

Role in Protein Solubilization

This compound has been reported to improve the solubility of recombinant proteins. This property is valuable in biotechnological applications, particularly in the production and purification of proteins that are prone to aggregation.

Conclusion

The this compound dipeptide is a simple yet functionally significant molecule with diverse chemical properties and biological activities. Its synthesis is well-established through standard peptide chemistry techniques. The prominent antioxidant and metal-chelating capabilities, conferred by the cysteine thiol group, make it a compelling subject for further research in drug development, particularly in the context of diseases associated with oxidative stress and metal toxicity. The experimental protocols outlined in this guide provide a foundation for the synthesis and functional characterization of this important dipeptide.

References

A Technical Guide on the Biological Functions of Glycyl-L-cysteine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical examination of the biological functions of Glycyl-L-cysteine, a dipeptide composed of glycine (B1666218) and L-cysteine. While not a direct intermediate in the primary synthesis of glutathione (B108866) (GSH), Glycyl-L-cysteine, more commonly referred to in its catabolic context as cysteinyl-glycine, is a critical product of glutathione degradation. Its primary biological significance lies in its role in glutathione homeostasis, where its hydrolysis provides the constituent amino acids—cysteine and glycine—for the resynthesis of glutathione, the most abundant endogenous intracellular antioxidant. This guide details the metabolic pathways, indirect signaling roles, quantitative data, and key experimental protocols relevant to the Glycyl-L-cysteine axis and its profound impact on cellular redox balance, detoxification, and the mitigation of oxidative stress.

Core Biological Functions and Metabolic Significance

Glycyl-L-cysteine is intrinsically linked to the metabolism of glutathione (GSH), a tripeptide (γ-glutamyl-cysteinyl-glycine) central to cellular protection.[1] The biological roles of Glycyl-L-cysteine are best understood as indirect contributions mediated by its constituent amino acids, which are released upon its hydrolysis and become available for critical cellular processes.

Role in Glutathione Homeostasis

The synthesis of GSH occurs in two ATP-dependent steps: first, the formation of γ-glutamylcysteine from glutamate (B1630785) and cysteine, and second, the addition of glycine to form GSH.[1] The availability of cysteine is often the rate-limiting factor in this process.[2] GSH is catabolized by enzymes such as γ-glutamyl transpeptidase (GGT), which breaks it down into glutamate and the dipeptide cysteinyl-glycine. This dipeptide is then hydrolyzed by dipeptidases into free cysteine and glycine.[3] These amino acids can then be transported back into the cell for the resynthesis of GSH, completing a homeostatic loop known as the glutathione cycle. Therefore, the generation and subsequent breakdown of cysteinyl-glycine are vital for maintaining the intracellular pool of cysteine and glycine required for GSH production.[3]

Antioxidant and Redox Signaling

The primary antioxidant function associated with the Glycyl-L-cysteine axis is mediated by glutathione. GSH protects cells from oxidative damage by neutralizing reactive oxygen species (ROS) and regenerating other antioxidants like vitamins C and E.[4] The thiol (-SH) group of the cysteine residue within GSH is the active component, donating a reducing equivalent to ROS.[5] By providing cysteine for GSH synthesis, Glycyl-L-cysteine indirectly supports this entire antioxidant network. Furthermore, the redox state of cysteine residues in proteins is a key mechanism in cellular signal transduction.[6][7] Reversible post-translational modifications of cysteine thiols, such as S-glutathionylation, can alter protein function and regulate signaling pathways, including those involved in insulin (B600854) signaling and immune responses.[7][8]

Detoxification Pathways

The liver is the primary site of detoxification, utilizing Phase I and Phase II metabolic pathways to neutralize and eliminate toxins. Glutathione is a cornerstone of Phase II detoxification, where it is conjugated to xenobiotics and their metabolites by glutathione S-transferases (GSTs), rendering them more water-soluble for excretion.[2] N-acetyl-cysteine (NAC), a stable precursor to cysteine, is clinically used to replenish GSH stores in cases of toxicity, such as acetaminophen (B1664979) overdose, highlighting the critical role of the cysteine supply in detoxification.[9][10][11] The breakdown of Glycyl-L-cysteine contributes to the cysteine pool necessary for maintaining hepatic GSH levels and supporting these vital detoxification processes.[10]

Signaling Pathways and Regulatory Networks

The availability of Glycyl-L-cysteine's components influences signaling pathways sensitive to the cellular redox state, which is largely determined by the ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG).

Glutathione Metabolism Pathway

The synthesis and degradation of glutathione is a tightly regulated cycle essential for cellular viability. Cysteine availability is a critical control point. The breakdown of extracellular GSH yields cysteinyl-glycine, which serves as a key source of cysteine for intracellular GSH resynthesis.

Redox-Sensitive MAPK(p38) Signaling

Cellular redox status, maintained by the GSH/GSSG ratio, critically influences inflammatory signaling. For instance, the mitogen-activated protein kinase (MAPK) p38 pathway, which regulates the production of pro-inflammatory cytokines like TNF-α and IL-6, is redox-sensitive. Depletion of GSH (e.g., using BSO, an inhibitor of γ-glutamylcysteine synthetase) can amplify LPS-induced p38 activation, while supplementation with a cysteine precursor like NAC can block it.[12] This demonstrates how the availability of substrates for GSH synthesis indirectly regulates major inflammatory pathways.

Quantitative Data Summary

The following tables summarize key quantitative data related to the Glycyl-L-cysteine axis, focusing on the concentrations of its precursors and the effects of their supplementation.

Table 1: Physiological Concentrations of Cysteine and Related Thiols

| Analyte | Matrix | Concentration Range | Species | Citation(s) |

|---|---|---|---|---|

| Cysteine (Total) | Human Plasma | 276 - 314.8 µM | Human | [13] |

| Cysteinylglycine (B43971) | Human Plasma | 2.50 - 124.25 µM (Total) | Human | [14] |

| Glutathione (GSH) | Human Plasma | 2.50 - 124.25 µM (Total) | Human | [14] |

| L-Cystine | Culture Medium | 83 µM (Physiological) | In Vitro | [15] |

| L-Cysteine | Yeast Cells | 0.1 - 0.4 µM (Basal) | S. cerevisiae |[16] |

Table 2: Supplementation Doses of Glycine and N-Acetylcysteine (NAC) in Human Studies

| Supplement | Dosage | Duration | Study Population | Key Finding | Citation(s) |

|---|---|---|---|---|---|

| GlyNAC | 1.2g Glycine + 1.2g NAC / day | 2 weeks | Healthy Older Adults | Safe and well-tolerated; may increase GSH in subjects with high oxidative stress. | [17][18] |

| GlyNAC | 2.4g Glycine + 2.4g NAC / day | 2 weeks | Healthy Older Adults | Did not significantly increase circulating GSH vs. placebo in the overall group. | [17][18] |

| GlyNAC | 3.6g Glycine + 3.6g NAC / day | 2 weeks | Healthy Older Adults | No significant increase in circulating GSH vs. placebo in the overall group. | [17] |

| GlyNAC | ~100 mg/kg/day (each) | 16-24 weeks | Older Adults | Increased circulating GSH >2-fold; improved markers of oxidative stress and mitochondrial function. |[4][19] |

Key Experimental Protocols

Quantification of Thiols by HPLC

A common method for the simultaneous quantification of Glycyl-L-cysteine (as cysteinylglycine) and related low-molecular-mass thiols in biological fluids involves reduction, derivatization, and separation by high-performance liquid chromatography (HPLC) with fluorescence detection.

-

Principle: Free and disulfide-bound thiols in a plasma sample are first reduced to their free thiol form. A fluorescent tag is then covalently attached to the thiol groups. The derivatized thiols are separated by reverse-phase HPLC and quantified using a fluorescence detector.

-

Methodology:

-

Sample Preparation: Plasma samples are treated with a reducing agent, such as tri-n-butylphosphine (TBP), to reduce disulfide bonds.

-

Derivatization: A thiol-specific fluorogenic reagent, like 4-chloro-3,5-dinitrobenzotrifluoride (B147460) or ammonium (B1175870) 7-fluorobenzo-2-oxa-1,3-diazole-4-sulphonate (SBD-F), is added to the reduced sample to form stable, fluorescent adducts.[14][20]

-

Chromatographic Separation: The derivatized sample is injected into an HPLC system equipped with a C18 analytical column.

-

Elution: An isocratic or gradient elution is performed using a mobile phase, typically a phosphate (B84403) buffer with an organic modifier like acetonitrile.[20]

-

Detection & Quantification: The fluorescent adducts are detected by a fluorescence detector set at appropriate excitation and emission wavelengths (e.g., 385 nm excitation and 515 nm emission for SBD-F derivatives).[20] Concentrations are determined by comparing peak areas to those of known standards.

-

Analysis of Cysteine Redox State by Mass Spectrometry

Differential alkylation is a powerful chemoproteomic technique used to quantify the oxidation state of specific cysteine residues within proteins, providing insight into redox signaling.

-

Principle: Cysteine residues in different redox states (free thiol vs. reversibly oxidized) are sequentially labeled with different alkylating agents. One of these agents often contains a tag (like biotin) for enrichment. The labeled peptides are then analyzed by LC-MS/MS to identify and quantify the modifications.

-

Methodology:

-

Protein Extraction: Tissues or cells are homogenized in a lysis buffer containing an alkylating agent, such as iodoacetamide (B48618) (IAA), to immediately cap all reduced (free) cysteine thiols.[21]

-

Reduction: The sample is then treated with a reducing agent, like Tris(2-carboxyethyl)phosphine (TCEP), to reduce all reversibly oxidized cysteines (e.g., disulfides).[21]

-

Second Alkylation: The newly exposed thiol groups are labeled with a second, distinct alkylating agent, often one containing a biotin (B1667282) tag for enrichment (e.g., biotin-PEAC5-maleimide).[21]

-

Protein Digestion: The dual-labeled proteins are digested into peptides using an enzyme such as trypsin.

-

(Optional) Enrichment: If a biotin tag was used, the biotinylated peptides (representing the originally oxidized cysteines) can be enriched using streptavidin affinity chromatography.

-

LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the specific cysteine-containing peptides and determine their original redox state based on the mass of the attached alkylating agent.

-

Implications for Drug Development and Research

The central role of the glutathione system in cytoprotection makes it a prime target for therapeutic intervention in diseases characterized by oxidative stress, such as neurodegenerative diseases, liver disease, cystic fibrosis, and aging-related disorders.[1]

-

Precursor Supplementation: The most direct therapeutic strategy is the supplementation with glutathione precursors to boost its endogenous synthesis. The combination of N-acetylcysteine and glycine (GlyNAC) has shown promise in clinical trials for correcting GSH deficiency, reducing oxidative stress, and improving mitochondrial function in older adults.[4][22]

-

Targeting Enzymes: Modulating the activity of enzymes within the glutathione metabolic pathway, such as γ-glutamylcysteine synthetase (GCS) or γ-glutamyl transpeptidase (GGT), represents another avenue for drug development. Inhibitors or activators of these enzymes could be used to fine-tune cellular GSH levels.

-

Research Focus: For researchers, Glycyl-L-cysteine and its related metabolites serve as important biomarkers for assessing cellular redox status and the efficacy of antioxidant therapies. The experimental protocols detailed herein are crucial for accurately measuring these compounds and understanding their dynamics in health and disease.

Conclusion

References

- 1. Glutathione metabolism and its implications for health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cysteinyl-glycine in the control of glutathione homeostasis in bovine lenses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pureencapsulationspro.com [pureencapsulationspro.com]

- 5. What is the mechanism of L-Cysteine? [synapse.patsnap.com]

- 6. Frontiers | Cysteine residues in signal transduction and its relevance in pancreatic beta cells [frontiersin.org]

- 7. Cysteine residues in signal transduction and its relevance in pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Post-translational disulfide modifications in cell signaling--role of inter-protein, intra-protein, S-glutathionyl, and S-cysteaminyl disulfide modifications in signal transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Role of NAC in Detoxification Pathways [casi.org]

- 10. wellbeingnutrition.com [wellbeingnutrition.com]

- 11. The Multifaceted Therapeutic Role of N-Acetylcysteine (NAC) in Disorders Characterized by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The involvement of L-gamma-glutamyl-L-cysteinyl-glycine (glutathione/GSH) in the mechanism of redox signaling mediating MAPK(p38)-dependent regulation of pro-inflammatory cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | A Randomized Controlled Clinical Trial in Healthy Older Adults to Determine Efficacy of Glycine and N-Acetylcysteine Supplementation on Glutathione Redox Status and Oxidative Damage [frontiersin.org]

- 14. Simultaneous determination of glutathione, cysteine, homocysteine, and cysteinylglycine in biological fluids by ion-pairing high-performance liquid chromatography coupled with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Extracellular Concentration of L-Cystine Determines the Sensitivity to System xc- Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Effects of glycine and n-acetylcysteine on glutathione levels and mitochondrial energy metabolism in healthy aging - PMC [pmc.ncbi.nlm.nih.gov]

- 19. m.youtube.com [m.youtube.com]

- 20. researchgate.net [researchgate.net]

- 21. Protocol to pinpoint oxidized and reduced cysteine residues in brown fat using differential alkylation labeling techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Glycine and N‐acetylcysteine (GlyNAC) supplementation in older adults improves glutathione deficiency, oxidative stress, mitochondrial dysfunction, inflammation, insulin resistance, endothelial dysfunction, genotoxicity, muscle strength, and cognition: Results of a pilot clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Dipeptides in Glutathione Metabolism: A Technical Guide

Abstract

Glutathione (B108866) (GSH), the most abundant intracellular non-protein thiol, is central to cellular redox homeostasis, detoxification, and signaling. Its metabolism is a tightly regulated process involving both synthesis and recycling, in which specific dipeptides play critical roles. This technical guide provides an in-depth examination of the functions of two key dipeptides: γ-L-glutamyl-L-cysteine (γ-Glu-Cys) and L-cysteinyl-L-glycine (Cys-Gly). γ-Glu-Cys is the direct and rate-limiting precursor in the de novo synthesis of glutathione, a step catalyzed by glutamate-cysteine ligase (GCL). In contrast, Cys-Gly is a product of glutathione degradation, generated by the action of γ-glutamyl transpeptidase (GGT), and serves as a substrate for recycling of its constituent amino acids. A comprehensive understanding of the enzymatic kinetics, cellular concentrations, transport mechanisms, and regulatory pathways governing these dipeptides is essential for developing therapeutic strategies that target oxidative stress-related pathologies. This document offers a detailed overview of these aspects, supported by quantitative data, experimental protocols, and visual diagrams of the core pathways.

Introduction: The Centrality of Glutathione in Cellular Health

Glutathione (γ-L-glutamyl-L-cysteinyl-L-glycine) is a tripeptide synthesized from glutamate (B1630785), cysteine, and glycine (B1666218).[1] It is a cornerstone of the cell's antioxidant defense system, participating in the neutralization of reactive oxygen species (ROS), regeneration of other antioxidants like vitamins C and E, and detoxification of xenobiotics.[2] The ratio of its reduced (GSH) to oxidized (GSSG) form is a key indicator of cellular redox status.[1] Dysregulation of glutathione homeostasis is implicated in a wide range of diseases, including neurodegenerative disorders, cancer, liver disease, and cardiovascular disease.[3]

The metabolism of glutathione is a dynamic cycle of synthesis, utilization, and degradation/recycling. Within this cycle, the dipeptides γ-Glu-Cys and Cys-Gly represent crucial metabolic nodes, governing the rate of synthesis and the efficiency of amino acid recovery, respectively.

The Role of γ-Glutamylcysteine (γ-Glu-Cys) in Glutathione Synthesis

The de novo synthesis of glutathione is a two-step, ATP-dependent process occurring in the cytosol.[4]

-

Formation of γ-Glu-Cys: The first and rate-limiting step is the formation of a peptide bond between the γ-carboxyl group of glutamate and the α-amino group of cysteine, producing γ-Glu-Cys. This reaction is catalyzed by glutamate-cysteine ligase (GCL) (EC 6.3.2.2).[4]

-

Addition of Glycine: The second step involves the addition of glycine to the C-terminus of γ-Glu-Cys, a reaction catalyzed by glutathione synthetase (GS) (EC 6.3.2.3) to form glutathione.[5]

Due to its position as the product of the rate-limiting step, the cellular concentration and availability of γ-Glu-Cys are critical determinants of the overall rate of glutathione synthesis.

Enzymology of Glutathione Synthesis

The enzymes GCL and GS have been extensively studied to understand their kinetic properties and regulation.

Glutamate-Cysteine Ligase (GCL) GCL is a heterodimeric enzyme composed of a catalytic subunit (GCLC) and a modifier subunit (GCLM).[1] GCLC contains the active site, while GCLM regulates the catalytic activity of GCLC by lowering its Km for glutamate and increasing its Ki for GSH, thus making the enzyme more efficient and less sensitive to feedback inhibition.[4]

Glutathione Synthetase (GS) GS is a homodimeric enzyme that catalyzes the final step of glutathione synthesis. Unlike GCL, GS is not subject to feedback inhibition by glutathione.[4] The activity of GS can be influenced by the availability of its substrates, γ-Glu-Cys and glycine.

Quantitative Data: Enzyme Kinetics and Metabolite Concentrations

The following tables summarize key quantitative parameters related to the enzymes and intermediates in the glutathione synthesis pathway.

Table 1: Kinetic Parameters of Enzymes in Glutathione Synthesis

| Enzyme | Substrate | Km | Vmax | Organism/Tissue | Reference(s) |

| Glutamate-Cysteine Ligase (GCL) | L-Glutamate | 1.8 mM | - | Rat | [4] |

| L-Cysteine | 0.1 - 0.3 mM | - | Rat | [4] | |

| Glutathione Synthetase (GS) | ATP | 37 µM | 11 µmol/min/mg | Recombinant Rat | [5] |

| Glycine | 913 µM | 11 µmol/min/mg | Recombinant Rat | [5] | |

| γ-Glutamylcysteine | Exhibits negative cooperativity | 11 µmol/min/mg | Recombinant Rat | [5] |

Table 2: Intracellular Concentrations of Glutathione and its Precursors

| Metabolite | Cell Type/Tissue | Concentration | Reference(s) |

| Glutathione (GSH) | Human Erythrocytes | 2.3 mM | [6] |

| Human Plasma | 2-20 µM | [7] | |

| γ-Glutamylcysteine (γ-Glu-Cys) | Human Plasma | 4.0 ± 0.3 µmol/L | [7] |

| Human Erythrocytes | 66 ± 24 µmol/L | [7] | |

| K562 Cells | 5.5 ± 0.4 pmol/106 cells | [8] | |

| Cysteine | K562 Cells | 32.1 ± 1.5 pmol/106 cells | [8] |

| Cysteinylglycine | K562 Cells | 40.1 ± 2.3 pmol/106 cells | [8] |

The Role of Cysteinyl-Glycine (Cys-Gly) in Glutathione Degradation and Recycling

The breakdown of glutathione is primarily initiated by the cell-surface enzyme γ-glutamyl transpeptidase (GGT) (EC 2.3.2.2).[1] GGT catalyzes the transfer of the γ-glutamyl moiety from glutathione to an acceptor, which can be an amino acid, a peptide, or water.[1] This process releases the dipeptide Cys-Gly.[1]

The resulting Cys-Gly can then be cleaved by extracellular dipeptidases into its constituent amino acids, cysteine and glycine.[1] These amino acids can then be transported back into the cell to be reutilized for glutathione synthesis, thus completing the "γ-glutamyl cycle".

Transport of Cys-Gly and its Constituent Amino Acids

The dipeptide Cys-Gly can be taken up by cells via peptide transporters such as PEPT1 (SLC15A1) and PEPT2 (SLC15A2).[9][10] These are proton-coupled oligopeptide transporters with broad substrate specificity.[11][12] PEPT2 generally exhibits a higher affinity for di- and tripeptides than PEPT1.[11] Once inside the cell, Cys-Gly is rapidly hydrolyzed by cytosolic peptidases. Alternatively, extracellular dipeptidases can break down Cys-Gly, and the resulting free cysteine and glycine are then taken up by specific amino acid transporters.

Regulation of Glutathione Metabolism

The synthesis of glutathione is tightly regulated at multiple levels to maintain cellular homeostasis.

Feedback Inhibition

The primary regulatory mechanism is the feedback inhibition of GCL by glutathione itself.[4] GSH competes with glutamate for binding to the catalytic site of GCL.[6] This ensures that when glutathione levels are sufficient, its synthesis is downregulated.

Transcriptional Regulation: The Nrf2 Pathway

The expression of the GCL subunits (GCLC and GCLM) is transcriptionally regulated by the Nuclear factor erythroid 2-related factor 2 (Nrf2) .[13] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding antioxidant proteins, including GCLC and GCLM.[14][15] This leads to an increased synthesis of GCL and subsequently, glutathione.

Experimental Protocols

Accurate measurement of the components of the glutathione metabolic pathway is crucial for research in this field. Below are detailed methodologies for key experiments.

Quantification of Intracellular γ-Glutamylcysteine by HPLC

This method allows for the sensitive and specific quantification of γ-Glu-Cys in cell lysates.

Principle: Thiols in the deproteinized cell extract are derivatized with a fluorescent reagent, such as monobromobimane (B13751) (mBBr) or 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (B43410) (ABD-F), separated by reverse-phase HPLC, and detected by fluorescence.

Materials:

-

Cells of interest

-

Phosphate-buffered saline (PBS), ice-cold

-

Metaphosphoric acid (MPA), 5% (w/v)

-

Monobromobimane (mBBr) solution

-

HPLC system with a fluorescence detector

-

Reversed-phase C18 column

-

γ-Glutamylcysteine standard

Procedure:

-

Sample Preparation: a. Harvest cells by centrifugation and wash with ice-cold PBS. b. Lyse the cell pellet in a known volume of ice-cold 5% MPA to precipitate proteins. c. Vortex vigorously and incubate on ice for 10 minutes. d. Centrifuge at 15,000 x g for 10 minutes at 4°C. e. Collect the supernatant for derivatization.

-

Derivatization (with mBBr): a. To 100 µL of the supernatant, add 10 µL of 10 mM dithiothreitol (B142953) (DTT) to reduce any disulfides. b. Add 100 µL of 200 mM CHES buffer (pH 8.5). c. Add 10 µL of 15 mM mBBr in acetonitrile. d. Incubate in the dark at room temperature for 15 minutes. e. Stop the reaction by adding 10 µL of glacial acetic acid.

-

HPLC Analysis: a. Inject the derivatized sample into the HPLC system. b. Separate the derivatives on a C18 column using a gradient of aqueous acetic acid and methanol. c. Detect the fluorescent adducts using an excitation wavelength of 380 nm and an emission wavelength of 470 nm for mBBr derivatives.

-

Quantification: a. Generate a standard curve using known concentrations of γ-Glu-Cys. b. Quantify the amount of γ-Glu-Cys in the samples by comparing the peak area to the standard curve.

Measurement of Glutamate-Cysteine Ligase (GCL) Activity

This protocol describes a spectrophotometric assay to determine the activity of GCL in cell or tissue extracts.

Principle: The activity of GCL is measured in a coupled enzyme assay. The γ-Glu-Cys produced by GCL is used by exogenously added glutathione synthetase (GS) to produce glutathione, which is then quantified by the glutathione reductase (GR) recycling assay with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The rate of formation of the yellow product, 5-thio-2-nitrobenzoic acid (TNB), is monitored at 412 nm.

Materials:

-

Cell or tissue homogenate

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, with 20 mM MgCl2 and 1 mM EDTA)

-

ATP solution (10 mM)

-

L-glutamate solution (10 mM)

-

L-cysteine solution (10 mM)

-

Glycine solution (10 mM)

-

Glutathione Synthetase (GS)

-

Glutathione Reductase (GR)

-

NADPH solution (4 mg/mL)

-

DTNB solution (1.5 mg/mL in assay buffer)

Procedure:

-

Reaction Mixture Preparation: In a microplate well, prepare a reaction mixture containing assay buffer, ATP, L-glutamate, L-cysteine, glycine, GS, GR, and NADPH.

-

Sample Addition: Add the cell or tissue extract to the reaction mixture.

-

Initiate Reaction: Start the reaction by adding the DTNB solution.

-

Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm over time (e.g., every 30 seconds for 10 minutes) using a microplate reader.

-

Calculation: a. Determine the rate of change in absorbance (ΔA412/min). b. Calculate the GCL activity using the molar extinction coefficient of TNB (14,150 M-1cm-1) and normalize to the protein concentration of the extract.

Visualizing Glutathione Metabolism and its Regulation

Diagrams of key pathways and workflows provide a clear visual representation of the complex processes involved in glutathione metabolism.

Glutathione Metabolism Pathway

References

- 1. REGULATION OF GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel kinetics of mammalian glutathione synthetase: characterization of gamma-glutamyl substrate cooperative binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glutathione Synthesis and Turnover in the Human Erythrocyte: ALIGNMENT OF A MODEL BASED ON DETAILED ENZYME KINETICS WITH EXPERIMENTAL DATA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. benchchem.com [benchchem.com]

- 9. Cysteinyl-glycine in the control of glutathione homeostasis in bovine lenses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SLC15 family of peptide transporters | Transporters | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. Structural requirements for determining the substrate affinity of peptide transporters PEPT1 and PEPT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Physiological and pharmacological implications of peptide transporters, PEPT1 and PEPT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A distinct class of antioxidant response elements is consistently activated in tumors with NRF2 mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification and characterization of an Nrf2-mediated ARE upstream of the rat glutamate cysteine ligase catalytic subunit gene (GCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Nrf1 and Nrf2 Regulate Rat Glutamate-Cysteine Ligase Catalytic Subunit Transcription Indirectly via NF-κB and AP-1 - PMC [pmc.ncbi.nlm.nih.gov]

The Antioxidant Mechanism of Glycylcysteine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycylcysteine (Gly-Cys) is a dipeptide composed of the amino acids glycine (B1666218) and cysteine. Its structure inherently positions it as a molecule of significant interest in the study of oxidative stress and antioxidant mechanisms. The primary antioxidant functions of glycylcysteine are multifaceted, stemming from its constituent amino acids. This technical guide elucidates the core antioxidant mechanisms of glycylcysteine, focusing on its role as a precursor to the master antioxidant glutathione (B108866) (GSH), its capacity for direct radical scavenging, its potential to chelate pro-oxidant metals, and its indirect influence on antioxidant signaling pathways. This document provides a comprehensive overview of the theoretical and established antioxidant properties of its components, detailed experimental protocols for evaluation, and visual representations of the key biochemical pathways involved. While direct quantitative data for glycylcysteine is limited in the current literature, this guide synthesizes available information to provide a robust framework for its investigation and application in research and drug development.

Core Antioxidant Mechanisms

The antioxidant activity of glycylcysteine can be attributed to three primary mechanisms:

-

Precursor to Glutathione (GSH) Synthesis: Glycylcysteine provides both glycine and cysteine, the two rate-limiting amino acids in the synthesis of glutathione.[1][[“]] An adequate supply of these precursors is crucial for maintaining intracellular GSH levels, which is central to the cellular antioxidant defense system.[3][4]

-

Direct Radical Scavenging: The cysteine residue in glycylcysteine contains a sulfhydryl (-SH) group, which can directly donate a hydrogen atom to neutralize a variety of reactive oxygen species (ROS), including the highly reactive hydroxyl radical (•OH) and superoxide (B77818) anion (O₂•⁻).[5][6][7]

-

Metal Ion Chelation: The functional groups within the glycylcysteine molecule, including the amino, carboxyl, and thiol groups, have the potential to chelate pro-oxidant transition metals such as iron (Fe²⁺) and copper (Cu²⁺).[8][9] By sequestering these metal ions, glycylcysteine can inhibit the Fenton and Haber-Weiss reactions, which are significant sources of ROS production.[10][11]

Role in Glutathione Synthesis

Glutathione is a tripeptide (γ-glutamyl-cysteinyl-glycine) that serves as a major endogenous antioxidant. The synthesis of GSH occurs in two ATP-dependent steps catalyzed by glutamate-cysteine ligase (GCL) and glutathione synthetase (GS). The availability of cysteine is the primary rate-limiting factor in this process, with glycine availability also being significant.[12]

Glycylcysteine can be hydrolyzed intracellularly to release both glycine and cysteine, thereby directly fueling the GSH synthesis pathway. The combination of glycine and a cysteine donor, such as N-acetylcysteine (NAC), has been demonstrated to effectively increase intracellular GSH levels.[3][4]

Signaling Pathway: Glutathione Synthesis

The synthesis of glutathione is a critical cellular process for maintaining redox homeostasis. Glycylcysteine serves as a direct precursor for this pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. consensus.app [consensus.app]

- 3. benchchem.com [benchchem.com]

- 4. Reaction rates of superoxide radicals with the essential amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synergistic activation of the Nrf2-signaling pathway by glyceollins under oxidative stress induced by glutathione depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Metal chelates of glycine and glycine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mediation of metal chelation in cysteine-derived tetramate systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lifestylematrix.com [lifestylematrix.com]

- 11. Absolute Rate Constants and Yields of Transients from Hydroxyl Radical and H Atom Attack on Glycine and Methyl-Substituted Glycine Anions | Semantic Scholar [semanticscholar.org]

- 12. Reactivity of biologically important thiol compounds with superoxide and hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricate Dance of Chelation: A Technical Guide to the Metal-Binding Properties of Glycyl-L-Cysteine

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive overview of the metal chelation properties of the dipeptide Glycyl-L-cysteine (Gly-Cys), a molecule of significant interest to researchers, scientists, and drug development professionals. This document details the structural basis of its coordination chemistry, quantitative binding parameters with various divalent metal ions, and its role in biological pathways, particularly in metal detoxification and the mitigation of oxidative stress. Detailed experimental protocols for the characterization of these interactions are also provided.

Executive Summary

Glycyl-L-cysteine (this compound) is a dipeptide composed of glycine (B1666218) and L-cysteine, featuring multiple potential donor atoms for metal ion coordination. Its structure, combining the carboxylate and amino groups of glycine with the highly reactive thiol group of cysteine, makes it an effective chelating agent for a variety of metal ions. This versatility is of paramount importance in biological systems where this compound is a key component of the ubiquitous antioxidant glutathione (B108866) (γ-Glu-Cys-Gly). Understanding the specific metal-binding properties of the this compound moiety is crucial for elucidating its role in metal homeostasis, detoxification, and the pathogenesis of diseases linked to metal dysregulation, such as neurodegenerative disorders. This guide synthesizes the current knowledge on this compound metal chelation, offering a foundational resource for further research and therapeutic development.

Structural Basis of this compound Metal Chelation

The coordination chemistry of this compound is dictated by the availability of its functional groups: the N-terminal amino group, the peptide bond, the C-terminal carboxylate group, and, most significantly, the thiol group of the cysteine residue. The interaction with metal ions is highly dependent on the nature of the metal (hard, soft, or borderline acid) and the pH of the solution, which influences the protonation state of the donor groups.

-

Thiol Group (Soft Donor): The deprotonated thiol group (thiolate) is a soft Lewis base and serves as the primary binding site for soft and borderline metal ions such as Cu(II), Cd(II), and Zn(II).[1][2]

-

Amino Group (Borderline Donor): The N-terminal amino group is a borderline donor and readily participates in chelate ring formation with metal ions.

-

Carboxylate Group (Hard Donor): The C-terminal carboxylate group is a hard donor and is more likely to be involved in the coordination of hard metal ions.

-

Peptide Bond: Under certain conditions, particularly with copper(II), the amide nitrogen of the peptide bond can be deprotonated and participate in coordination.[3]

The combination of these donor atoms allows for the formation of stable five- or six-membered chelate rings, significantly enhancing the stability of the metal complexes. The predominant coordination modes involve the (S, N) or (S, N, O) donor sets.

Quantitative Analysis of Metal Chelation

While extensive quantitative data for the metal complexes of the free this compound dipeptide is limited, valuable insights can be drawn from studies on the closely related glycyl-L-cysteine disulfide ((GlyCys)₂) and other cysteine-containing peptides. In the disulfide form, the sulfur atoms are not involved in metal binding, providing a good model for the coordination involving the amino, carboxylate, and amide groups.[4] The stability of metal complexes is typically reported as formation constants (log β).

| Metal Ion | log β (ML) | log β (ML₂) | Predominant Species (Disulfide Form) | Reference |

| Cu(II) | - | - | [CuL], [Cu₂H₋₂L], [CuH₋₁L]⁻ | [4] |

| Ni(II) | 7.58 | 13.71 | [NiL], [NiL₂] | [4] |

| Co(II) | 5.86 | 10.23 | [CoL], [CoL₂] | [4] |

| Zn(II) | 6.45 | 11.55 | [ZnL], [ZnL₂] | [4] |

| Cd(II) | 7.15 | 12.65 | [CdL], [CdL₂] | [4] |

| Table 1: Stability Constants of Divalent Metal Complexes with Glycyl-L-cysteine Disulfide at 25 °C and I = 0.2 M KCl. Note: L represents the deprotonated ligand. The stability constants for the reduced form of this compound are expected to be significantly higher due to the involvement of the highly affine thiol group. |

Role in Biological Pathways

The this compound dipeptide is a fundamental component of glutathione (GSH), a critical molecule in cellular defense against oxidative stress and heavy metal toxicity.[4] The metal chelation properties of the this compound moiety within GSH are central to these protective functions.

Metal Detoxification

Glutathione plays a key role in the detoxification of heavy metals like cadmium, mercury, and lead.[5] The initial step in this process often involves the chelation of the metal ion by the thiol group of the cysteine residue within GSH. The resulting metal-GSH complex is then typically transported out of the cell via ATP-binding cassette (ABC) transporters. The this compound component of GSH is directly involved in the coordination of these toxic metals.

Oxidative Stress Response

Redox-active metals, such as copper and iron, can participate in Fenton-like reactions, generating highly damaging reactive oxygen species (ROS). By chelating these metal ions, this compound (as part of GSH) can sequester them in a redox-inactive state, thereby preventing the formation of ROS and mitigating oxidative stress.[4] This antioxidant function is crucial for maintaining cellular redox homeostasis.

Experimental Protocols

Synthesis and Purification of this compound Dipeptide

A standard method for the synthesis of this compound is through solid-phase peptide synthesis (SPPS) using Fmoc-protected amino acids.

Protocol:

-

Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin) in dimethylformamide (DMF).

-

First Amino Acid Coupling: Couple Fmoc-Cys(Trt)-OH to the resin using a coupling agent such as HBTU in the presence of a base like DIEA.

-

Fmoc Deprotection: Remove the Fmoc protecting group using a solution of 20% piperidine in DMF.

-

Second Amino Acid Coupling: Couple Fmoc-Gly-OH to the deprotected cysteine residue using HBTU/DIEA.

-

Final Fmoc Deprotection: Remove the final Fmoc group with 20% piperidine in DMF.

-

Cleavage and Deprotection: Cleave the dipeptide from the resin and remove the side-chain protecting group (Trt) using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

-

Purification: Purify the crude dipeptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the this compound dipeptide by mass spectrometry and NMR spectroscopy.

Potentiometric Titration for Stability Constant Determination

Potentiometric titration is a classical method to determine the stability constants of metal-ligand complexes.

Protocol:

-

Solution Preparation: Prepare stock solutions of the this compound dipeptide, the metal salt (e.g., CuSO₄, ZnCl₂), a strong acid (e.g., HCl), and a carbonate-free strong base (e.g., NaOH) in a background electrolyte of constant ionic strength (e.g., 0.1 M KNO₃).

-

Calibration: Calibrate the pH electrode using standard buffer solutions.

-

Titration of Ligand: Titrate a known volume of the this compound solution with the standardized base to determine its protonation constants.

-

Titration of Metal-Ligand System: Titrate a solution containing a known ratio of this compound and the metal salt (e.g., 1:1, 1:2) with the standardized base.

-

Data Analysis: Analyze the titration curves using a suitable software package (e.g., HYPERQUAD) to calculate the stability constants (β) for the various metal-ligand species formed.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile (ΔH, ΔS, and Kₐ) of the interaction.

Protocol:

-

Sample Preparation: Prepare solutions of this compound and the metal salt in the same buffer (e.g., HEPES, pH 7.4). Degas both solutions thoroughly.

-

Instrument Setup: Equilibrate the ITC instrument at the desired temperature (e.g., 25 °C).

-

Loading: Load the this compound solution into the sample cell and the metal salt solution into the injection syringe.

-

Titration: Perform a series of injections of the metal solution into the this compound solution, measuring the heat change after each injection.

-

Control Titration: Perform a control titration by injecting the metal solution into the buffer to determine the heat of dilution.

-

Data Analysis: Subtract the heat of dilution from the binding data and fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kₐ), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

NMR Spectroscopy for Structural Characterization

NMR spectroscopy can provide detailed structural information about the metal-peptide complex in solution.

Protocol:

-

Sample Preparation: Prepare a solution of ¹⁵N-labeled (or ¹³C, ¹⁵N-labeled) this compound in a suitable buffer for NMR analysis.

-

Initial Spectra: Acquire a series of 2D NMR spectra (e.g., ¹H-¹⁵N HSQC) of the free dipeptide.

-

Titration: Gradually add small aliquots of the metal salt solution to the NMR tube containing the dipeptide.

-

Spectral Acquisition: Acquire a 2D NMR spectrum after each addition of the metal salt.

-

Chemical Shift Mapping: Monitor the changes in the chemical shifts of the backbone and side-chain resonances upon metal binding. Residues with significant chemical shift perturbations are likely involved in or are in close proximity to the metal-binding site.

-

Structural Calculations: For a more detailed structural analysis, NOESY experiments can be performed on the metal-complexed state to derive distance restraints for structure calculation.

Conclusion and Future Directions

The Glycyl-L-cysteine dipeptide exhibits versatile metal chelation properties, primarily through its cysteine thiol group, with contributions from its amino and carboxyl termini. This capability is fundamental to its role within glutathione in essential biological processes such as heavy metal detoxification and the mitigation of oxidative stress. While direct quantitative data for the free dipeptide remains an area for further investigation, analogies to closely related structures provide a strong basis for understanding its coordination chemistry. The experimental protocols detailed in this guide offer a robust framework for researchers to further elucidate the specific thermodynamic and structural parameters of this compound-metal interactions. Future research should focus on obtaining high-resolution crystal or NMR structures of this compound complexed with various physiologically and toxicologically relevant metal ions to provide a more precise understanding of its coordination modes. Such studies will be invaluable for the rational design of novel chelating agents for therapeutic applications in diseases associated with metal dyshomeostasis.

References

An In-depth Technical Guide to the Interaction of Glycyl-L-Cysteine (Gly-Cys) with Metal Ions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry, thermodynamics, and biological significance of the interaction between the dipeptide Glycyl-L-Cysteine (Gly-Cys) and various metal ions. The unique combination of a glycine (B1666218) and a cysteine residue makes this compound a versatile ligand with important implications in biological systems and therapeutic applications.

Introduction: The Significance of this compound-Metal Interactions

The dipeptide Glycyl-L-Cysteine (this compound) is a fundamental building block of the ubiquitous antioxidant glutathione (B108866) (γ-Glu-Cys-Gly).[1] Its structure offers multiple potential coordination sites for metal ions, including the N-terminal amino group, the peptide bond nitrogen, the sulfhydryl group of the cysteine residue, and the C-terminal carboxylate group. The interaction of this compound with metal ions is of considerable interest due to its role in metal homeostasis, detoxification, and the potential for designing novel therapeutic agents.[2][3] The cysteine residue, in particular, has a high affinity for soft metal ions, making this compound a key player in the sequestration of toxic heavy metals.[4]

Coordination Chemistry of this compound with Metal Ions

The coordination of metal ions to this compound is highly dependent on the nature of the metal ion, the pH of the solution, and the molar ratio of the reactants. The primary binding sites are the amino, carboxylate, and thiol groups.

-

Amino and Carboxylate Groups: Similar to individual amino acids, the N-terminal amino group and the C-terminal carboxylate group of this compound can act as chelation points for metal ions, forming stable five-membered rings.[5]

-

Thiol Group: The sulfhydryl group (-SH) of the cysteine residue is a potent metal ligand, especially for soft metal ions like Hg(II), Cd(II), Pb(II), and Cu(I).[6][7] The deprotonation of the thiol group to a thiolate (-S⁻) at physiological pH enhances its metal-binding affinity.[8]

-

Peptide Bond: The nitrogen and oxygen atoms of the peptide bond can also participate in coordination, particularly with transition metal ions at higher pH values.

The interplay of these binding sites allows for the formation of various complex stoichiometries, including 1:1 and 1:2 (metal:ligand) ratios.[9]

References

- 1. researchgate.net [researchgate.net]

- 2. Transition metal complexes with bioactive ligands: mechanisms for selective ligand release and applications for drug delivery - Metallomics (RSC Publishing) DOI:10.1039/C4MT00069B [pubs.rsc.org]

- 3. Metal Complexes for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. altmedrev.com [altmedrev.com]

- 5. publications.iupac.org [publications.iupac.org]

- 6. Sulfhydryl groups as targets of mercury toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Metal Binding Ability of Small Peptides Containing Cysteine Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biochemical Pathways Involving Glycylcysteine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycylcysteine (Gly-Cys) is a dipeptide composed of glycine (B1666218) and cysteine, playing a role in cellular metabolism, particularly in pathways related to oxidative stress and dipeptide turnover. While often considered in the broader context of glutathione (B108866) (GSH) metabolism, this compound has distinct biochemical functions that are of growing interest in biomedical research. This technical guide provides a comprehensive overview of the synthesis, degradation, and known biochemical pathways involving Glycylcysteine. It details its role as an enzymatic substrate, its potential as a biomarker for oxidative stress, and methodologies for its quantification. This document aims to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic and diagnostic potential of Glycylcysteine.

Introduction

Glycylcysteine is a dipeptide formed from the amino acids glycine and L-cysteine.[1] Its biological significance is primarily understood through its relationship with the major intracellular antioxidant, glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine.[2] While the direct precursor to GSH is γ-glutamylcysteine, the components of Glycylcysteine are essential for GSH synthesis, and the dipeptide itself is involved in related metabolic processes.[3][4] This guide elucidates the known biochemical pathways involving Glycylcysteine, distinguishing its roles from those of other cysteine-containing peptides and highlighting its potential in diagnostics and therapeutics.

Biochemical Pathways Involving Glycylcysteine

The known biochemical pathways for Glycylcysteine primarily involve its synthesis, degradation by peptidases, and its role as a substrate for specific enzymes.

Synthesis of Glycylcysteine

The direct enzymatic synthesis of Glycylcysteine in vivo is not as well-characterized as the synthesis of γ-glutamylcysteine. However, it can be formed through the hydrolysis of proteins containing adjacent glycine and cysteine residues. Additionally, the reverse reaction of dipeptidases could theoretically synthesize Glycylcysteine from glycine and cysteine, though this is not a primary metabolic route. For experimental purposes, Glycylcysteine can be synthesized chemically.[5]

Degradation of Glycylcysteine

Glycylcysteine, like other dipeptides, is susceptible to hydrolysis by dipeptidases, which are present in various tissues and in the bloodstream.[6][7] These enzymes cleave the peptide bond, releasing free glycine and cysteine, which can then enter their respective metabolic pathways. For instance, glycine can be utilized in the synthesis of proteins, purines, and other metabolites, while cysteine is a crucial substrate for protein and glutathione synthesis.[4]

The degradation of dipeptides like Glycylcysteine is a critical process for amino acid recycling and maintaining cellular homeostasis. Deficiencies in dipeptidase activity can lead to the malabsorption of dipeptides.[6]

References

- 1. Rapid preparation of human blood plasma for bottom-up proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. examine.com [examine.com]

- 3. Kinetic mechanism and specificity of bovine milk sulphydryl oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Allosteric modulation of glycine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetics of peptide hydrolysis and amino acid decomposition at high temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Intracellular Loop of the Glycine Receptor: It’s not all about the Size - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Gly-Cys in biological systems

An In-depth Technical Guide to the Biological Synthesis of the Glycyl-Cysteine Linkage

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Glycyl-Cysteine (Gly-Cys) is a fundamental component of glutathione (B108866) (GSH), the most abundant non-protein thiol in mammalian cells and a critical agent in cellular homeostasis, antioxidant defense, and detoxification.[1] The formation of the Cysteine-Glycine peptide bond does not occur via direct synthesis of a this compound dipeptide. Instead, it is the final step in the universally conserved, two-step enzymatic synthesis of glutathione. This guide provides a comprehensive technical overview of the glutathione biosynthesis pathway, which is responsible for the formation of the this compound linkage. It details the enzymes, reaction mechanisms, regulatory controls, and quantitative parameters of this pathway. Furthermore, it outlines the catabolic γ-glutamyl cycle, which generates the isomeric dipeptide Cys-Gly, and provides detailed experimental protocols for the analysis of the key enzymes and metabolites involved.

Core Synthesis Pathway: Glutathione (GSH) Biosynthesis

The synthesis of glutathione (γ-L-Glutamyl-L-Cysteinyl-Glycine) occurs in the cytosol of all mammalian cells through a two-step, ATP-dependent process.[2][3] The formation of the peptide bond between cysteine and glycine (B1666218) is the terminal step of this pathway.

Step 1: Synthesis of γ-Glutamylcysteine (γ-GC)

The first and rate-limiting step in GSH synthesis is the formation of a γ-peptide bond between the γ-carboxyl group of L-glutamate and the α-amino group of L-cysteine.[4][5] This reaction is catalyzed by the enzyme Glutamate-Cysteine Ligase (GCL) (EC 6.3.2.2).[4]

-

Substrates: L-glutamate, L-cysteine, ATP

-

Products: γ-L-Glutamyl-L-cysteine, ADP, Pi

-

Enzyme: Glutamate-Cysteine Ligase (GCL)

The catalytic mechanism involves the phosphorylation of the γ-carboxylate of glutamate (B1630785) by ATP, forming a γ-glutamyl phosphate (B84403) intermediate. Subsequently, the α-amino group of cysteine performs a nucleophilic attack on this intermediate to produce γ-GC.[5] GCL is a heterodimeric enzyme composed of a catalytic subunit (GCLC) and a modifier or regulatory subunit (GCLM).[6] The modifier subunit lowers the Kₘ for glutamate and increases the Kᵢ for GSH, making the enzyme more efficient under physiological conditions.

Step 2: Synthesis of Glutathione (GSH) and Formation of the Cys-Gly Bond

In the second step, the dipeptide γ-GC is combined with glycine to form glutathione. This reaction, which creates the conventional peptide bond between the carboxyl group of cysteine and the amino group of glycine, is catalyzed by Glutathione Synthetase (GS) (EC 6.3.2.3).[4]

-

Substrates: γ-L-Glutamyl-L-cysteine, Glycine, ATP

-

Products: Glutathione (GSH), ADP, Pi

-

Enzyme: Glutathione Synthetase (GS)

The reaction mechanism is analogous to the GCL-catalyzed step, involving the formation of an acylphosphate intermediate at the C-terminal carboxyl group of γ-GC, followed by a nucleophilic attack from the amino group of glycine.[5]

Quantitative Analysis of Synthesis

The efficiency of the glutathione biosynthesis pathway is dictated by substrate availability and the kinetic properties of its enzymes.

Table 1: Kinetic Parameters of GSH Biosynthesis Enzymes

| Enzyme | Organism/Source | Substrate | Kₘ (mM) | Kᵢ for GSH (mM) | Vₘₐₓ or k꜀ₐₜ | Reference(s) |

| GCL | Arabidopsis thaliana | L-Glutamate | 9.1 | ~1.0 | - | [7] |

| L-Cysteine | 2.7 | [7] | ||||

| GCL (GCLC subunit) | Mouse (recombinant) | L-Glutamate | 2.2 | 1.3 | 3.1 µmol/min/mg | [6][8] |

| GCL (Holoenzyme) | Mouse (recombinant) | L-Glutamate | 0.4 | 3.1 | 14.5 µmol/min/mg | [6][8] |

| ATP | 0.2 | |||||

| GS | Hyalomma dromedarii | CDNB (analog) | 0.43 | - | 9.2 U/mg | [9] |

| GS | Human Erythrocyte | γ-GC | 0.13 | - | - | [10] |

| Glycine | 0.68 | [10] | ||||

| ATP | 0.04 | [10] |

Note: Kinetic parameters can vary significantly based on assay conditions, pH, and enzyme source.

Table 2: Typical Metabolite Concentrations

| Metabolite | Compartment | Concentration | Reference(s) |

| Glutathione (GSH) | Erythrocyte | 1.65 - 6.75 µmol/g Hb | [11] |

| Liver | 5 - 10 mM | [12] | |

| L-Cysteine | Erythrocyte | 17.8 - 25.2 µM | [11] |

| L-Glycine | Erythrocyte | 403.2 - 514.7 µM | [11] |

| L-Glutamate | Erythrocyte | ~500 µM | [11] |

| γ-Glutamylcysteine | Extracellular (stressed cells) | 50 - 200 µM | [13] |

Regulation of the Synthesis Pathway

The synthesis of glutathione is tightly regulated to maintain cellular redox homeostasis.

-

Feedback Inhibition: The final product, GSH, is a potent feedback inhibitor of Glutamate-Cysteine Ligase (GCL), the rate-limiting enzyme. GSH competes with glutamate for the substrate-binding site on the GCLC subunit.[1][2]

-

Substrate Availability: The availability of cysteine is often the primary limiting factor for GSH synthesis, as its intracellular concentration can be near the Kₘ of GCL for this amino acid.[1][2] Under certain conditions, glycine availability can also be rate-limiting.[11][14]

-

Transcriptional Regulation: The expression of genes for both GCL subunits (GCLC and GCLM) and GS is upregulated in response to oxidative or chemical stress. This induction is primarily mediated by the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) signaling pathway.[1][2][15]

The γ-Glutamyl Cycle: A Source of Cysteinyl-Glycine

While not a primary synthesis pathway for a this compound pool, the breakdown of extracellular glutathione results in the formation of the isomeric dipeptide, Cysteinyl-Glycine (Cys-Gly). This process, known as the γ-glutamyl cycle, is crucial for recycling the constituent amino acids of GSH.[15][16]

-

GSH Efflux: Cells export GSH into the extracellular space.

-

Transpeptidation/Hydrolysis: The membrane-bound ectoenzyme γ-Glutamyl Transpeptidase (GGT) cleaves the γ-glutamyl bond of GSH. It can either transfer the γ-glutamyl moiety to an acceptor amino acid or hydrolyze it.[15][16]

-

Dipeptide Formation: This reaction releases the dipeptide Cysteinyl-Glycine (Cys-Gly) .[16][17]

-

Dipeptidase Action: An extracellular dipeptidase then cleaves Cys-Gly into free L-cysteine and L-glycine.[15][17]

-

Amino Acid Reuptake: The resulting amino acids are transported back into the cell, where they can be reutilized for de novo GSH synthesis.[16]

Experimental Protocols

Protocol 1: Glutathione Synthetase (GS) Activity Assay (Spectrophotometric)

This protocol measures the activity of GS by quantifying the rate of ADP formation, which is coupled to the oxidation of NADH in a pyruvate (B1213749) kinase/lactate (B86563) dehydrogenase system.

Materials:

-

Tissue homogenate or purified enzyme preparation

-

Assay Buffer: 100 mM Tris-HCl, 150 mM KCl, 20 mM MgCl₂, pH 8.2

-

Substrate Solution: 10 mM γ-Glutamylcysteine, 10 mM Glycine, 5 mM ATP in Assay Buffer

-

Coupling Enzyme Mix: 10 U/mL pyruvate kinase (PK), 10 U/mL lactate dehydrogenase (LDH)

-

Coupling Substrate Mix: 2 mM phosphoenolpyruvate (B93156) (PEP), 0.3 mM NADH

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare the reaction mixture in a cuvette by combining:

-

800 µL Assay Buffer

-

50 µL Coupling Enzyme Mix

-

50 µL Coupling Substrate Mix

-

50 µL Substrate Solution

-

-

Add 50 µL of the enzyme sample (e.g., cell lysate) to the cuvette to initiate the reaction.

-

Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over 5-10 minutes at a constant temperature (e.g., 37°C).

-

The rate of NADH oxidation (decrease in A₃₄₀) is directly proportional to the GS activity.

-

Calculate activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of ADP (and thus the oxidation of 1 µmol of NADH) per minute.

Protocol 2: Quantification of Thiols by HPLC with Pre-Column Derivatization

This method allows for the sensitive quantification of GSH, γ-GC, and cysteine in biological samples.[18][19][20]

Materials:

-

Biological Sample (e.g., tissue homogenate, cell lysate)

-

Deproteination Reagent: 10% (w/v) Metaphosphoric acid (MPA) or 5% Sulfosalicylic acid (SSA)

-

Derivatization Reagent: 10 mM Monobromobimane (mBBr) in acetonitrile (B52724) or o-Phthalaldehyde (OPA)

-

HPLC system with a C18 reverse-phase column and a fluorescence detector

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

-

Sample Preparation: Homogenize tissue or lyse cells in ice-cold deproteination reagent (e.g., 100 mg tissue in 1 mL of 5% SSA).

-

Centrifugation: Centrifuge the homogenate at >10,000 x g for 10 minutes at 4°C to pellet proteins.

-

Supernatant Collection: Carefully collect the supernatant, which contains the acid-soluble thiols.

-

Derivatization:

-

Mix a known volume of the supernatant with a reducing agent (if measuring total thiols) and a buffering agent to raise the pH to ~8.0.

-

Add the derivatization reagent (e.g., mBBr) and incubate in the dark at room temperature for 15-30 minutes. The reagent forms a stable, fluorescent adduct with the thiol groups.

-

Stop the reaction by adding an acid (e.g., acetic acid).

-

-

HPLC Analysis:

-

Inject the derivatized sample into the HPLC system.

-

Separate the thiol adducts using a gradient of Mobile Phase B (e.g., 10% to 50% over 20 minutes).

-

Detect the fluorescent derivatives using an appropriate excitation/emission wavelength pair (e.g., Ex: 380 nm, Em: 480 nm for mBBr derivatives).

-

-

Quantification: Determine the concentration of each thiol by comparing the peak area to a standard curve generated with known concentrations of GSH, γ-GC, and cysteine standards.[21]

References

- 1. benchchem.com [benchchem.com]

- 2. rroij.com [rroij.com]

- 3. Glutathione Supplementation Cannot Increase Cellular Glutathione Levels | Glutathione Reporter [glutathionereporter.com]

- 4. Frontiers | Plant Glutathione Biosynthesis: Diversity in Biochemical Regulation and Reaction Products [frontiersin.org]

- 5. Mechanistic Details of Glutathione Biosynthesis Revealed by Crystal Structures of Saccharomyces cerevisiae Glutamate Cysteine Ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rapid Activation of Glutamate Cysteine Ligase following Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Arabidopsis thaliana glutamate-cysteine ligase: functional properties, kinetic mechanism, and regulation of activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Purification, characterization, and enzyme kinetics of a glutathione S transferase from larvae of the camel tick Hyalomma dromedarii - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glutathione Synthesis and Turnover in the Human Erythrocyte: ALIGNMENT OF A MODEL BASED ON DETAILED ENZYME KINETICS WITH EXPERIMENTAL DATA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. diabetesjournals.org [diabetesjournals.org]

- 12. How to Increase Cellular Glutathione [mdpi.com]

- 13. γ-Glutamylcysteine Ameliorates Oxidative Injury in Neurons and Astrocytes In Vitro and Increases Brain Glutathione In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ovid.com [ovid.com]

- 15. REGULATION OF GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Assay of the glutathione-synthesizing enzymes by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Analysis of Glutathione in Biological Samples by HPLC Involving Pre-Column Derivatization with o-Phthalaldehyde | Springer Nature Experiments [experiments.springernature.com]

- 20. An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L. [mdpi.com]

- 21. Simultaneous determination of glutathione, cysteine, homocysteine, and cysteinylglycine in biological fluids by ion-pairing high-performance liquid chromatography coupled with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Occurrence of Glycyl-Cysteine (Gly-Cys): A Technical Guide for Researchers

Abstract: This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, metabolism, and physiological significance of the dipeptide Glycyl-Cysteine (Gly-Cys). It is intended for researchers, scientists, and drug development professionals interested in the roles of small peptides in biological systems. This document summarizes key quantitative data, details experimental methodologies for detection, and illustrates relevant biochemical pathways.

Introduction

Glycyl-L-Cysteine (this compound) is a dipeptide composed of glycine (B1666218) and L-cysteine residues. It is primarily recognized as a key intermediate in the catabolism of glutathione (B108866) (GSH), the most abundant intracellular antioxidant.[1] The breakdown of extracellular GSH by the enzyme γ-glutamyltransferase (GGT) yields γ-glutamyl amino acids and the dipeptide Cys-Gly, which can be further hydrolyzed to cysteine and glycine for the resynthesis of intracellular GSH.[2][3] While its role in glutathione homeostasis is well-established, emerging evidence suggests that this compound may also possess intrinsic biological activities, including a potential role in cellular signaling and oxidative stress modulation.[3] This guide will delve into the known occurrences of this compound across various organisms, its biochemical pathways, and the methodologies used for its study.

Natural Occurrence and Quantitative Data

This compound has been identified in a range of organisms, from bacteria to mammals. Its concentration in biological fluids and tissues is a subject of ongoing research, with implications for understanding metabolic states and disease processes.

Occurrence in Mammals